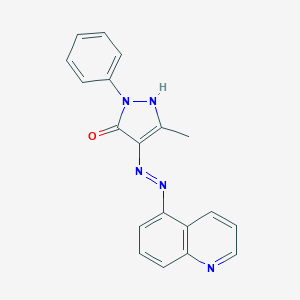![molecular formula C18H15N5O5S B414644 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide CAS No. 349145-05-7](/img/structure/B414644.png)
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
NMS-P118 inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to the inhibition of cell growth and proliferation. NMS-P118 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in animal models. Additionally, NMS-P118 has been shown to reduce inflammation and inhibit the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
NMS-P118 has several advantages for use in lab experiments. It is a potent inhibitor of CK2, which makes it a valuable tool for studying the role of this enzyme in cell growth and proliferation. Additionally, NMS-P118 has been shown to have a low toxicity profile, which makes it suitable for use in animal models. However, the synthesis of NMS-P118 is complex and time-consuming, which limits its availability for use in lab experiments.
Orientations Futures
There are several future directions for the study of NMS-P118. One potential application is in the development of new cancer therapies. NMS-P118 has been shown to be effective in inhibiting the growth of a wide range of cancer cells, and further research could lead to the development of new drugs that target CK2. Additionally, NMS-P118 could be studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research could also focus on improving the synthesis method of NMS-P118 to increase its availability for use in lab experiments.
Méthodes De Synthèse
The synthesis of NMS-P118 involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid to form 4-(4-nitrobenzenesulfonyl)benzoic acid. This compound is then reacted with 4-amino-2-methylpyrimidine to form 2-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzoic acid, which is then converted to NMS-P118 by reacting it with thionyl chloride and 2-nitrobenzamide.
Applications De Recherche Scientifique
NMS-P118 has been studied extensively for its potential applications in cancer research. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating cell growth and proliferation. NMS-P118 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, NMS-P118 has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)14-8-6-13(7-9-14)21-17(24)15-4-2-3-5-16(15)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDITNBTXIBQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414561.png)
![3-(cyclohexylmethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414562.png)
![2-butylsulfanyl-3-(2,2-dimethyloxan-4-yl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414566.png)
![ethyl 2-(3-cyclohexyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate](/img/structure/B414568.png)
![2-(benzylsulfanyl)-3-cyclohexyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B414569.png)

![5-chloro-2-methylphenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidoate](/img/structure/B414574.png)


![N-(5-methyl-3-isoxazolyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414579.png)
![N-(3-Cyano-4-ethyl-5-methyl-2-thienyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414580.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B414581.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2,4-dichlorobenzohydrazide](/img/structure/B414582.png)
![5-chloro-N-(4'-chloro[1,1'-biphenyl]-4-yl)-2-thiophenecarboxamide](/img/structure/B414583.png)